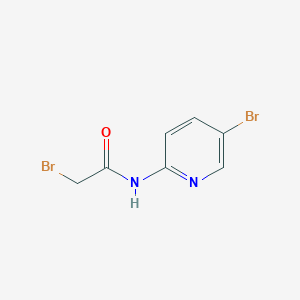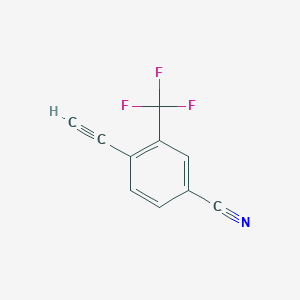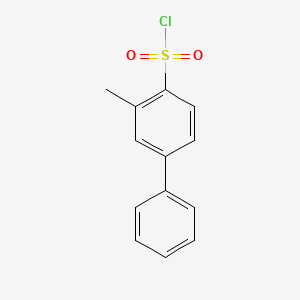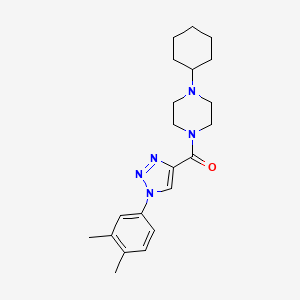
1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo N-alkylation and N-acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” would depend on its specific structure. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic characteristics .
科学的研究の応用
HUVEC Monolayers: Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on PMEA-coated surfaces play a crucial role in mimicking the blood vessel lining. These monolayers exhibit strong adhesion to the PMEA surface, preventing platelet adhesion and thrombosis .
Cell–Polymer Interactions: Researchers have studied cell–polymer interactions by measuring adhesion strength using single-cell force spectroscopy. HUVECs attach and spread on PMEA surfaces with greater adhesion strength than self-adhesion. Migration of HUVECs occurs over the surface of PMEA-analogous polymers .
Glycocalyx Layer: Frequency-modulation atomic force microscopy (FM-AFM) revealed a hydration layer on HUVEC surfaces, indicating the presence of glycocalyx components. This hydrated layer contributes to the antithrombogenic properties of PMEA .
Indole-Based Compounds and Methuosis
Similar in structure to 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, indole-based compounds have been explored for inducing a unique form of non-apoptotic cell death called methuosis. This process involves vacuole accumulation from macropinosomes, leading to cell detachment and rupture .
Dental Denture Resins
Molecular weight tuning of PMEA resins has optimized their properties for clinical dental applications. The PMEA-1 resin exhibits mechanical strength, longevity, aesthetics, and biocompatibility suitable for dental denture resins. Additionally, it reduces biofilm formation by oral bacteria .
Cell Attachment and Biomaterial Design
In designing biomaterials, cell attachment capacity is critical. The physicochemical properties of surfaces, including PMEA, influence cell behavior, proliferation, signaling pathways, and differentiation .
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLOABRHVRKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)


![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)

